2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-phenylpropyl)acetamide
Description
This compound features a benzo[e][1,2,4]thiadiazine core modified with a 4-butyl group, a 1,1-dioxido moiety, and a thioether-linked acetamide side chain terminating in a 3-phenylpropyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse biological activities, including antidiabetic and anticancer effects .
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-2-3-16-25-19-13-7-8-14-20(19)30(27,28)24-22(25)29-17-21(26)23-15-9-12-18-10-5-4-6-11-18/h4-8,10-11,13-14H,2-3,9,12,15-17H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATLTUABKBVELN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features:
Retrosynthetic Breakdown
- Heterocyclic Core Formation :
- Sulfonamide ring closure via cyclization of a sulfonyl chloride intermediate.
- Side Chain Installation :
- Thioether linkage via nucleophilic substitution between a thiolate and halogenated acetamide.
- Functional Group Optimization :
Synthesis of the 4-Butyl-1,1-Dioxido-4H-Benzo[e]Thiadiazin-3-Thiol Intermediate
Sulfonamide Core Construction
Step 1: Sulfonation of Aminobenzoic Acid
React 4-aminobenzoic acid with chlorosulfonic acid under controlled conditions (0–5°C, 2 hr) to yield sulfonyl chloride.
Step 2: Cyclization with Butylamine
Introduce n-butylamine to the sulfonyl chloride in acetone/water (3:1) with triethylamine (1.8 eq) at 25°C. Cyclization forms the 4-butyl-1,1-dioxido-4H-benzo[e]thiadiazine core.
Step 3: Thiol Group Introduction
Treat the heterocycle with phosphorus pentasulfide (P₂S₅) in pyridine (60°C, 6 hr) to install the C3 thiol group.
| Reaction Parameter | Condition |
|---|---|
| Solvent | Pyridine |
| Reagent | P₂S₅ (1.2 eq) |
| Temperature | 60°C |
| Yield (Estimated) | 65–75% |
Synthesis of N-(3-Phenylpropyl)Chloroacetamide
Amidation of Chloroacetyl Chloride
React chloroacetyl chloride (1.5 eq) with 3-phenylpropylamine in dichloromethane (DCM) at 0°C. Add triethylamine (2.0 eq) dropwise to neutralize HCl.
Key Data :
Thioether-Acetamide Coupling
Nucleophilic Substitution
Combine the thiol intermediate (1.0 eq) with N-(3-phenylpropyl)chloroacetamide (1.2 eq) in dimethylacetamide (DMAC). Use potassium tert-butoxide (1.5 eq) as base at 50°C for 18 hr.
Optimization Insights :
- Base Selection : K t-butoxide outperforms Na₂CO₃ in minimizing side reactions.
- Solvent Choice : DMAC enhances solubility of polar intermediates.
| Parameter | Detail |
|---|---|
| Temperature | 50°C |
| Conversion | >90% (HPLC) |
| Workup | Aqueous extraction, column chromatography (SiO₂, EtOAc/Hexane) |
Final Oxidation and Purification
Sulfone Stabilization
Oxidize any residual sulfide impurities using m-chloroperbenzoic acid (mCPBA) in DCM (0°C, 1 hr).
Crystallization
Recrystallize the crude product from ethanol/water (4:1) to yield pure compound as a white solid.
Analytical Data :
Mechanistic Considerations
Thiadiazine Ring Dynamics
The syn-orientation of the thiadiazine sulfur and acetamide oxygen (observed in analogous structures) suggests a hypervalent S⋯O interaction (2.628 Å), which stabilizes the transition state during thioether formation.
Side Reaction Mitigation
- Over-Oxidation : Controlled mCPBA stoichiometry prevents sulfonic acid formation.
- Racemization : Low-temperature amidation preserves stereochemical integrity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Thiol-Acetamide Coupling | High yield (85%), scalability | Requires anhydrous conditions |
| Direct Sulfonation | Fewer steps | Lower regioselectivity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, potentially converting them to amines or thiols, respectively.
Substitution: The aromatic ring and the acetamide moiety can participate in various substitution reactions, including nucleophilic aromatic substitution and acyl substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s potential biological activity, such as enzyme inhibition or receptor binding, makes it a candidate for drug development. Its structure suggests it could interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties. The presence of the benzo[e][1,2,4]thiadiazine core is particularly interesting for its potential bioactivity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. Its ability to undergo various chemical transformations makes it versatile for industrial applications.
Mechanism of Action
The mechanism by which 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-phenylpropyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The sulfur and nitrogen atoms in its structure could form coordination complexes with metal ions, influencing biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Structural and Molecular Properties
*Calculated based on structural formula due to absence of direct data.
Functional Group Impact on Pharmacological Properties
Benzo[e][1,2]thiazine (Antidiabetic analog, ): The benzoyl and hydroxy groups may interact with enzymes like α-glucosidase or PPAR-γ. Benzo[d][1,2]thiazole (): The oxo group introduces polarity, favoring aqueous solubility but reducing membrane permeability.
Substituent Effects :
- N-(3-Phenylpropyl) vs. N-(2-Bromophenyl) : The phenylpropyl group in the target compound increases lipophilicity, likely enhancing blood-brain barrier penetration compared to the bromophenyl analog’s electrophilic character .
- Chloro vs. Methyl Groups (): Chlorine in ’s compound may reduce oxidative metabolism, while the methyl group sterically hinders enzymatic degradation.
Research Implications and Limitations
- Target Compound : The phenylpropyl group may improve CNS targeting compared to analogs with halogenated aryl groups . However, its metabolic stability remains unverified.
- Gaps in Data : Direct biological activity and pharmacokinetic data for the target compound are absent in the evidence. Predictions are based on structural analogs, which limits confidence in extrapolations.
Biological Activity
The compound 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-phenylpropyl)acetamide is a synthetic organic molecule belonging to the class of thiadiazine derivatives. This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. Its unique structure combines a thiadiazine core with various functional groups, which contribute to its potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 435.6 g/mol. The presence of the benzo[e][1,2,4]thiadiazine ring is significant as it is associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H29N3O3S2 |
| Molecular Weight | 435.6 g/mol |
| Structure | Structure |
Antimicrobial Activity
Research indicates that compounds containing the thiadiazine moiety often exhibit antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown significant activity against various bacterial strains. Notably, studies have reported that modifications on the phenyl ring can enhance antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antiparasitic Activity
The compound's structural features suggest potential antiparasitic activity. Similar compounds in the literature have demonstrated effectiveness against protozoan parasites like Trypanosoma brucei and Leishmania spp. For example, certain derivatives have been reported to possess submicromolar activity against these pathogens .
Anti-inflammatory Properties
The presence of functional groups such as acetamide and thiol may contribute to anti-inflammatory effects. Compounds with similar structures have been shown to inhibit inflammatory pathways, making them candidates for further investigation in inflammatory diseases .
Cytotoxicity and Cancer Research
Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways . Further research is necessary to elucidate the specific mechanisms involved.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial activity of various thiadiazole derivatives, revealing that compounds with halogen substitutions exhibited enhanced antibacterial properties. The compound could be synthesized with similar modifications for improved efficacy .
- Antiparasitic Activity : In a high-throughput screening study for antiparasitic agents, several compounds were tested against T. brucei, with some showing promising results in terms of low EC50 values . This suggests that modifications to the current compound could yield effective antiparasitic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
